molecular formula C11H11N3O4S B13875111 2-Benzylsulfonyl-1-methyl-5-nitroimidazole

2-Benzylsulfonyl-1-methyl-5-nitroimidazole

Cat. No.: B13875111
M. Wt: 281.29 g/mol
InChI Key: QWVHQBUYHWVJRS-UHFFFAOYSA-N
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Description

2-Benzylsulfonyl-1-methyl-5-nitroimidazole is a synthetic compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications, particularly in the field of medicine as antimicrobial agents. The compound’s structure features a benzylsulfonyl group attached to a methylated nitroimidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylsulfonyl-1-methyl-5-nitroimidazole typically involves the nitration of an imidazole precursor followed by sulfonylation and methylation steps. One common method includes:

    Nitration: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Sulfonylation: The nitrated imidazole is then reacted with benzylsulfonyl chloride in the presence of a base such as triethylamine to form the benzylsulfonyl derivative.

    Methylation: Finally, the compound is methylated using methyl iodide or a similar methylating agent under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylsulfonyl-1-methyl-5-nitroimidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products:

    Reduction: 2-Benzylsulfonyl-1-methyl-5-aminoimidazole.

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

    Substitution: Substituted imidazole derivatives with different functional groups.

Scientific Research Applications

2-Benzylsulfonyl-1-methyl-5-nitroimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitroimidazole core, which is known to exhibit activity against anaerobic bacteria and protozoa.

    Medicine: Explored for its potential therapeutic applications, including its use in the treatment of infections and as a radiosensitizer in cancer therapy.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzylsulfonyl-1-methyl-5-nitroimidazole involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The compound targets microbial DNA, causing strand breaks and inhibiting replication, which ultimately results in cell death.

Comparison with Similar Compounds

    Metronidazole: Another nitroimidazole used as an antimicrobial agent.

    Tinidazole: Similar in structure and function, used to treat protozoal infections.

    Ornidazole: Used for its antiprotozoal and antibacterial properties.

Comparison: 2-Benzylsulfonyl-1-methyl-5-nitroimidazole is unique due to its benzylsulfonyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to other nitroimidazoles. This structural difference can influence its solubility, stability, and interaction with biological targets, potentially offering advantages in specific applications.

Properties

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

2-benzylsulfonyl-1-methyl-5-nitroimidazole

InChI

InChI=1S/C11H11N3O4S/c1-13-10(14(15)16)7-12-11(13)19(17,18)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

QWVHQBUYHWVJRS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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